VIM-2 Metallo-β-Lactamase Inhibition Potency
While direct inhibition data for the target compound is not available in the primary literature, a closely related analog with a 2-ethylbenzoic acid substituent at position 4 of the 1,2,4-triazole-3-thione scaffold (Compound 16) demonstrated potent inhibition of VIM-2 with a Ki value of 0.25 μM [1]. This data provides a class-level inference for the potential of the target compound, which shares the key 1,2,4-triazole-3-thione and benzoic acid pharmacophores. The presence of the benzoic acid group is crucial for binding within the VIM-2 active site, as evidenced by crystallographic studies of similar inhibitors [1].
| Evidence Dimension | Inhibition constant (Ki) against VIM-2 metallo-β-lactamase |
|---|---|
| Target Compound Data | Not directly reported in literature |
| Comparator Or Baseline | Compound 16 (1,2,4-triazole-3-thione with 2-ethylbenzoic acid at position 4): Ki = 0.25 ± 0.04 μM [1] |
| Quantified Difference | Class-level inference suggests potential for sub-micromolar inhibition based on shared pharmacophore |
| Conditions | In vitro enzyme inhibition assay; kinetics monitored at 30 °C by absorbance variation [1] |
Why This Matters
This establishes the benzoic acid-substituted 1,2,4-triazole-3-thione scaffold as a validated starting point for developing potent VIM-2 MBL inhibitors, a key target for overcoming carbapenem resistance in Gram-negative pathogens.
- [1] Verdirosa, F.; Gavara, L.; Sevaille, L.; et al. 1,2,4-Triazole-3-Thione Analogues with a 2-Ethylbenzoic Acid at Position 4 as VIM-type Metallo-β-Lactamase Inhibitors. ChemMedChem 2022, 17 (7), e202100699. View Source
